

In Vitro Activity of Delamanid Against Mycobacterium tuberculosis: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Delamanid, a nitro-dihydro-imidazooxazole derivative, is a potent anti-tuberculosis agent with significant in vitro activity against both drug-susceptible and multidrug-resistant strains of Mycobacterium tuberculosis (Mtb). This technical guide provides a comprehensive overview of the in vitro activity of Delamanid, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols used for its evaluation. Notably, a thorough search for data on a deuterated form, "Delamanid-d4," did not yield any specific results, suggesting a lack of publicly available information on this particular analogue. Therefore, this document focuses on the extensive data available for Delamanid.

Mechanism of Action

Delamanid is a prodrug that requires bioactivation within the mycobacterial cell to exert its bactericidal effects.[1][2] The activation process is dependent on the deazaflavin (F420)-dependent nitroreductase (Ddn).[1][3] The F420 coenzyme system, crucial for this activation, involves several enzymes including Fgd1, FbiA, FbiB, and FbiC.[1]

Once activated, Delamanid generates reactive nitrogen species, including nitric oxide. These reactive intermediates inhibit the synthesis of essential components of the mycobacterial cell wall, specifically methoxy-mycolic and keto-mycolic acids. This disruption of mycolic acid biosynthesis compromises the integrity of the cell wall, ultimately leading to bacterial cell death.



Mutations in the genes encoding the components of the F420 signaling pathway, such as ddn, fgd1, fbiA, fbiB, and fbiC, can lead to Delamanid resistance.

In Vitro Susceptibility of Mycobacterium tuberculosis

Delamanid demonstrates potent in vitro activity against a wide range of Mtb clinical isolates, including those resistant to other anti-TB drugs.

Table 1: Minimum Inhibitory Concentration (MIC) of Delamanid against Mycobacterium tuberculosis



Mtb Strain Type	MIC₅₀ (μg/mL)	MIC90 (μg/mL)	MIC Range (μg/mL)	Reference
Drug-Susceptible & Drug-Resistant	0.004	0.012	0.001 - 0.05	
Drug-Susceptible & Drug-Resistant	Not Specified	Not Specified	0.006 - 0.024	
Multidrug- Resistant (MDR) & Extensively Drug-Resistant (XDR)	Lower than Pretomanid	Lower than Pretomanid	0.001 - 0.024	
Isoniazid- monoresistant	0.063 (alone), 0.015 (in combination with Bedaquiline)	Not Specified	Not Specified	_
Rifampicin- monoresistant	0.063 (alone), 0.015 (in combination with Bedaquiline)	Not Specified	Not Specified	
Extensively Drug-Resistant (XDR)	0.125 (alone), 0.015 (in combination with Bedaquiline)	Not Specified	Not Specified	

Table 2: Intracellular Activity of Delamanid against Mycobacterium tuberculosis



Host Cell Type	Mtb Strain	Delamanid Concentration (µg/mL)	Observation	Reference
Human Macrophage	Intracellular Mtb	0.1 (at 4 hours)	Dose-dependent activity	
Macrophages	H37Rv and MDR-Mtb	MIC, 10xMIC, 20xMIC	Time and concentration-dependent bactericidal activity	_

Experimental Protocols Determination of Minimum Inhibitory Concentration (MIC)

The MIC of Delamanid against M. tuberculosis is typically determined using the agar proportion method on Middlebrook 7H10 or 7H11 agar.

Protocol: Agar Proportion Method

- Preparation of Drug-Containing Media:
 - Prepare stock solutions of Delamanid in a suitable solvent (e.g., dimethyl sulfoxide -DMSO).
 - Incorporate serial twofold dilutions of Delamanid into molten Middlebrook 7H10 or 7H11 agar supplemented with oleic acid-albumin-dextrose-catalase (OADC).
 - Pour the agar into quadrant petri dishes. Include a drug-free control quadrant in each plate.
- Inoculum Preparation:
 - Prepare a bacterial suspension of the M. tuberculosis isolate to be tested, adjusted to a McFarland standard of 1.0.



- \circ Prepare two dilutions of this suspension, typically 10^{-2} and 10^{-4} .
- Inoculation and Incubation:
 - \circ Inoculate each quadrant (drug-containing and drug-free) with 0.1 mL of the 10^{-2} and 10^{-4} bacterial dilutions.
 - Incubate the plates at 37°C in a 5% CO₂ atmosphere for 3 to 4 weeks.
- Interpretation of Results:
 - Count the number of colony-forming units (CFUs) on both the drug-containing and drugfree quadrants.
 - The MIC is defined as the lowest concentration of the drug that inhibits more than 99% of the bacterial population compared to the drug-free control. This is determined by comparing the number of colonies on the drug-containing medium to the number of colonies on the drug-free control (inoculated with the 10⁻⁴ dilution). If the number of colonies on the drug-containing medium is less than 1% of the colonies on the control, the strain is considered susceptible at that concentration.

Intracellular Activity Assay

The intracellular bactericidal activity of Delamanid is assessed using an in vitro macrophage infection model.

Protocol: Macrophage Infection Assay

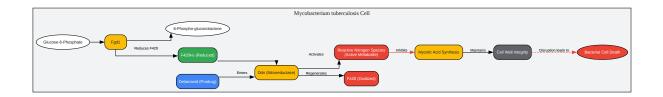
- Cell Culture and Infection:
 - Culture a suitable macrophage cell line (e.g., J774 or human monocyte-derived macrophages) in appropriate culture medium.
 - Infect the macrophage monolayer with a suspension of M. tuberculosis at a specific multiplicity of infection (MOI).
 - Incubate to allow for phagocytosis of the bacteria.



- Wash the cells to remove extracellular bacteria.
- Drug Treatment:
 - Add fresh culture medium containing various concentrations of Delamanid (and a drugfree control) to the infected macrophages.
 - Incubate for a defined period (e.g., 4 to 48 hours).
- · Quantification of Intracellular Bacteria:
 - At the end of the treatment period, lyse the macrophages to release the intracellular bacteria.
 - Prepare serial dilutions of the cell lysate and plate on a suitable agar medium (e.g., Middlebrook 7H11).
 - Incubate the plates until colonies are visible and count the CFUs.
- Data Analysis:
 - Compare the CFU counts from the Delamanid-treated wells to the drug-free control wells to determine the reduction in intracellular bacterial viability.

Visualizations Signaling Pathway



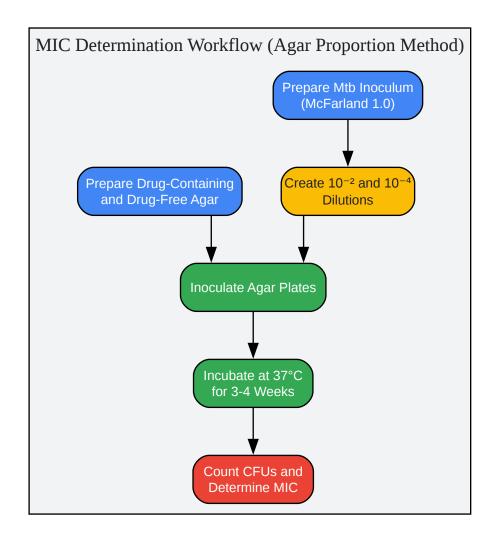


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Caption: Delamanid activation and mechanism of action pathway.

Experimental Workflow





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Caption: Workflow for MIC determination by agar proportion.

Conclusion

Delamanid consistently demonstrates potent in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant isolates. Its unique mechanism of action, requiring activation by a mycobacterium-specific pathway, makes it a valuable component in the treatment of tuberculosis. The standardized protocols for determining its MIC and intracellular activity are crucial for ongoing research and clinical monitoring. Further investigation into deuterated analogues like Delamanid-d4 may be warranted to explore potential pharmacokinetic or pharmacodynamic advantages, although no data is currently available in the public domain.



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